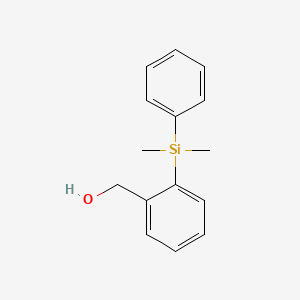

2-(Dimethylphenylsilyl)benzyl alcohol

Description

2-(Dimethylphenylsilyl)benzyl alcohol is an organosilicon compound that has garnered interest within the scientific community for its unique structural features and synthetic potential. cymitquimica.com Its chemical structure incorporates a hydroxyl group attached to a methylene (B1212753) bridge on a benzene (B151609) ring, with a dimethylphenylsilyl substituent at the ortho position. This arrangement of functional groups imparts a distinct combination of properties, making it a valuable subject of study in contemporary chemical research.

| Property | Data |

| CAS Number | 853955-69-8 cymitquimica.com |

| Molecular Formula | C15H18OSi bldpharm.com |

| Molecular Weight | 242.39 g/mol bldpharm.com |

The significance of this compound within organosilicon chemistry lies in the strategic placement of the silyl (B83357) group on the aromatic ring, ortho to the hydroxymethyl group. This substitution pattern is pivotal, as it influences the electronic properties and reactivity of the molecule. The silicon atom, being less electronegative than carbon, can influence the reactivity of the adjacent functional groups.

A key synthetic route to access ortho-silylated benzyl (B1604629) alcohols involves the iridium-catalyzed ortho-silylation of benzyl alcohols. nih.govberkeley.edu This method utilizes a hydroxyl group to direct the C-H activation at the ortho position, leading to the formation of a silylated product. nih.govberkeley.edu This regioselective functionalization is a powerful tool for the synthesis of specifically substituted aromatic compounds. The resulting ortho-silylated benzyl alcohols, including this compound, are not merely synthetic curiosities but serve as valuable intermediates. The silicon-carbon bond can be further functionalized, for instance, through Tamao-Fleming oxidation to yield phenols or via Hiyama cross-coupling reactions to form new carbon-carbon bonds. nih.govberkeley.edu

The unique structural attributes of this compound position it as a compound of interest in several primary academic research domains:

Cross-Coupling Reactions: The presence of the C-Si bond in this compound makes it a suitable precursor for various cross-coupling reactions. nih.govberkeley.edu The direct arylation of benzyl alcohols using palladium catalysis for Suzuki-Miyaura coupling is a known method to construct diarylmethanes, highlighting the utility of benzylic C-O activation. rsc.orgresearchgate.net While not specifically detailing the use of the silyl group for this purpose, the reactivity of the benzyl alcohol moiety is a key aspect. The silyl group itself can participate in Hiyama-type cross-coupling reactions. berkeley.edu

Precursor for Heterocyclic Synthesis: The dual functionality of a hydroxyl group and a reactive silyl group makes this compound a potential precursor for the synthesis of silicon-containing heterocyclic compounds. Research has shown that rhodium-catalyzed enantioselective formal [4+1] cyclization of benzyl alcohols can lead to silicon-stereogenic heterocycles. researchgate.net

Materials Science: Organosilicon compounds are widely used in the development of new materials with specific properties. The dimethylphenylsilyl group can impart desirable characteristics such as thermal stability and altered solubility. cymitquimica.com While direct applications of this compound in materials science are not extensively documented, its structure suggests potential as a monomer or a modifying agent in polymer chemistry.

| Research Domain | Potential Application of this compound |

| Organic Synthesis | Precursor for cross-coupling reactions (e.g., Hiyama coupling). nih.govberkeley.edu |

| Starting material for the synthesis of silicon-containing heterocycles. researchgate.net | |

| Catalysis | Ligand precursor for catalytic systems. |

| Materials Science | Monomer or additive in polymer synthesis. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

[2-[dimethyl(phenyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGNBYRNRXTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475298 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853955-69-8 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethylphenylsilyl Benzyl Alcohol

Established Synthetic Routes and Precursor Chemistry

The preparation of 2-(dimethylphenylsilyl)benzyl alcohol can be approached through several distinct pathways, each with its own set of precursors and reaction mechanisms. These methods often involve the use of organometallic reagents to facilitate the key bond-forming steps.

Approaches Involving o-Bromobenzyl Alcohol and Organometallic Reagents

A common and logical starting point for the synthesis of this compound is o-bromobenzyl alcohol. This precursor already contains the required benzyl (B1604629) alcohol framework and a halogen at the ortho position, which can be converted into an organometallic species. The general strategy involves a halogen-metal exchange reaction followed by quenching with an appropriate electrophile.

One established method involves the protection of the hydroxyl group of o-bromobenzyl alcohol, followed by a halogen-metal exchange, typically with an organolithium reagent such as n-butyllithium. The resulting aryllithium species is then reacted with a silicon-based electrophile, such as chlorodimethylphenylsilane (B1200534). Subsequent deprotection of the alcohol group yields the desired this compound. The protection step is crucial to prevent the highly basic organolithium reagent from reacting with the acidic proton of the alcohol.

Alternatively, a Grignard reagent can be formed from a protected o-bromobenzyl alcohol. The reaction of this Grignard reagent with chlorodimethylphenylsilane would similarly lead to the formation of the carbon-silicon bond.

Synthesis from Phenyldimethylsilyl Chloride Derivatives

An alternative approach begins with the silicon-containing moiety, specifically phenyldimethylsilyl chloride. In this strategy, the goal is to introduce the 2-(hydroxymethyl)phenyl group onto the silicon atom. This can be achieved by reacting phenyldimethylsilyl chloride with a pre-formed organometallic reagent derived from an ortho-substituted benzene (B151609) ring bearing a masked hydroxymethyl group.

For instance, starting with o-bromobenzyl alcohol, the hydroxyl group can be protected, and then a Grignard or organolithium reagent can be generated. The reaction of this organometallic species with phenyldimethylsilyl chloride would furnish the protected form of this compound, which can then be deprotected to give the final product.

Grignard-Type Reaction Pathways

Grignard reactions are a cornerstone of organometallic synthesis and are highly applicable to the preparation of this compound. researchgate.net A key pathway involves the formation of a Grignard reagent from 2-bromobenzyl alcohol (with a protected hydroxyl group) and magnesium metal. researchgate.net This organomagnesium halide can then serve as a nucleophile, attacking the silicon atom of chlorodimethylphenylsilane.

The general reaction scheme is as follows:

Protection of the hydroxyl group of 2-bromobenzyl alcohol.

Reaction of the protected 2-bromobenzyl halide with magnesium in an etheral solvent to form the Grignard reagent.

Addition of chlorodimethylphenylsilane to the Grignard reagent.

Hydrolysis and deprotection to yield this compound.

The success of this reaction is highly dependent on anhydrous conditions, as Grignard reagents are strong bases and will react with water. researchgate.net

Optimization of Synthetic Pathways

The efficiency of the synthetic routes to this compound can be significantly influenced by various factors, including reaction conditions and the choice of catalysts.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are critically dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: Halogen-metal exchange reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent unwanted side reactions. The subsequent reaction with the silyl (B83357) chloride may be allowed to warm to room temperature.

Solvent: The choice of solvent is crucial for solvating the organometallic intermediates and influencing their reactivity. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard and organolithium reactions.

Reaction Time: The duration of each step, from the formation of the organometallic reagent to the final quenching, needs to be carefully controlled to ensure complete reaction and minimize degradation of intermediates.

The following table summarizes the potential influence of reaction conditions on the synthesis:

| Parameter | Effect on Yield and Selectivity |

| Temperature | Lower temperatures generally increase selectivity by minimizing side reactions. |

| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the organometallic species. |

| Concentration | Higher concentrations may lead to faster reaction rates but can also increase the likelihood of side product formation. |

| Purity of Reagents | The presence of moisture or other impurities can significantly lower the yield by consuming the organometallic intermediates. |

Catalyst Systems in the Preparation of the Compound

While the core reactions in the synthesis of this compound are often stoichiometric, catalysts can play a role in certain variations of these synthetic routes. For instance, in cross-coupling approaches, transition metal catalysts are essential.

Although direct catalytic methods for the synthesis of this compound are not prominently described in the provided search context, related reactions suggest the potential for such developments. For example, palladium or nickel-catalyzed cross-coupling reactions could potentially be employed to form the C-Si bond. In such a scenario, a catalyst system would typically consist of:

A transition metal precursor: Such as a palladium(0) or nickel(0) complex.

A ligand: Phosphine ligands are commonly used to stabilize the metal center and modulate its reactivity.

A base: To facilitate the catalytic cycle.

The development of a catalytic process would be advantageous for large-scale synthesis, as it would reduce waste and potentially improve efficiency.

Derivatization Strategies in Synthetic Sequences

Protecting Group Chemistry for the Benzylic Hydroxyl Moiety

The protection of alcohol functionalities is a fundamental tactic in organic synthesis to prevent unwanted side reactions. masterorganicchemistry.com For a benzylic alcohol like this compound, the hydroxyl group can be converted into a temporary protective group that is stable under a specific set of reaction conditions and can be selectively removed later. uwindsor.camasterorganicchemistry.com Common strategies involve the formation of ethers or esters.

One of the most prevalent methods for protecting alcohols is the formation of benzyl ethers (Bn). organic-chemistry.org This is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide). organic-chemistry.orgnih.gov The resulting benzyl ether is robust and stable across a wide range of chemical conditions, including acidic and basic media, as well as many oxidizing and reducing environments. organic-chemistry.org The removal of the benzyl group is commonly accomplished by catalytic hydrogenolysis, a reaction that is often highly efficient and clean. organic-chemistry.orgnih.gov

Another important class of protecting groups for alcohols are silyl ethers. masterorganicchemistry.comresearchgate.net The reactivity and stability of silyl ethers can be fine-tuned by altering the substituents on the silicon atom. researchgate.net Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). researchgate.netorganic-chemistry.org The formation of silyl ethers is generally straightforward, often requiring the alcohol, the silyl chloride, and a weak base like imidazole (B134444) or triethylamine (B128534) in an inert solvent. organic-chemistry.org The stability of the silyl ether towards acidic and basic conditions increases with the steric bulk of the substituents on the silicon atom. uwindsor.ca For instance, TBDMS and TBDPS ethers are significantly more stable to hydrolysis than TMS ethers. uwindsor.ca Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond due to the high strength of the silicon-fluoride bond. harvard.edu

| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Characteristics |

| Benzyl (Bn) Ether | NaH, Benzyl Bromide, in DMF or THF nih.gov | H₂, Pd/C, in Ethanol or Ethyl Acetate organic-chemistry.org | Stable to most acids, bases, oxidants, and reductants. organic-chemistry.org |

| p-Methoxybenzyl (PMB) Ether | NaH, PMB-Cl, in DMF researchgate.net | DDQ or CAN in CH₂Cl₂/H₂O or TFA organic-chemistry.orgresearchgate.net | Can be cleaved oxidatively in the presence of Bn ethers. organic-chemistry.org |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, in DMF or CH₂Cl₂ organic-chemistry.org | TBAF in THF or Acetic Acid/H₂O uwindsor.ca | More stable than TMS ethers; cleaved by fluoride ions. uwindsor.ca |

| Triisopropylsilyl (TIPS) Ether | TIPS-Cl, Imidazole, in DMF | TBAF in THF or HF-Pyridine uwindsor.ca | Very stable to a wide range of conditions due to steric hindrance. uwindsor.ca |

Silylation as a Synthetic Intermediate Step

Beyond its role in protection, the hydroxyl group of this compound can be derivatized to transform the molecule into a reactive silylating agent itself. This strategy leverages the inherent reactivity of the alcohol to create a new species capable of transferring the dimethylphenylsilyl group to other molecules.

A common approach to activate an alcohol for silylation is to convert it into a leaving group. For instance, the alcohol can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group, and the molecule can then participate in nucleophilic substitution reactions.

In a different vein, the alcohol can be converted into a silyl ether, which can then act as a synthetic intermediate. For example, derivatization with a chlorosilane can yield a reactive intermediate. While specific examples detailing the use of this compound as a silylating agent are not prevalent in readily available literature, the principles of silylation chemistry provide a framework for its potential applications. organic-chemistry.org For analytical purposes, alcohols are often derivatized via silylation to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net In a synthetic context, the conversion of the hydroxyl group of this compound into a more reactive silyl derivative, such as a silyl triflate, would render it a potent silylating agent for introducing the dimethylphenylsilyl group onto other substrates.

| Derivatization Reagent | Substrate | Product Type | Purpose in Synthesis |

| Triethylsilyl Chloride (TESCl) | Alcohol | TES Ether | Protection of hydroxyl group. |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) | Alcohol | TBDMS Ether | Robust protection of hydroxyl group. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohol, Phenol | TMS Ether | Analytical derivatization for GC-MS. researchgate.net |

| Phenyldimethylchlorosilane (PhDMClS) | Alcohol | Phenyldimethylsilyl Ether | Analytical derivatization for GC-MS. researchgate.net |

Chemical Reactivity and Transformation of 2 Dimethylphenylsilyl Benzyl Alcohol

Reactions Involving the Benzylic Alcohol Moiety

The benzylic alcohol group in 2-(dimethylphenylsilyl)benzyl alcohol undergoes reactions typical of primary alcohols situated on a carbon adjacent to an aromatic ring. These include oxidation, reduction, etherification, esterification, and halogenation.

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2-(dimethylphenylsilyl)benzaldehyde, or further to the carboxylic acid, 2-(dimethylphenylsilyl)benzoic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the selective conversion to the aldehyde. Common methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride at low temperatures, and other DMSO-based oxidations catalyzed by acids such as HBr. mdma.chtubitak.gov.tr These methods are advantageous as they often provide the aldehyde in high yield with minimal over-oxidation. mdma.chmdma.ch For instance, the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can achieve yields of up to 84.7% with high selectivity. tubitak.gov.tr Another approach involves using hydrogen peroxide as a green oxidizing agent in the presence of a suitable catalyst, which is environmentally benign as the main byproduct is water. lakeland.edu Photocatalytic oxidation using catalysts like Ag/Pd/m-BiVO4 under visible light also offers a selective route to the aldehyde. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from CrO3 and sulfuric acid), will typically oxidize the primary benzylic alcohol directly to the carboxylic acid. The reaction network for benzyl alcohol oxidation generally proceeds from the alcohol to the aldehyde and then to the carboxylic acid. researchgate.net The formation of byproducts like benzyl benzoate (B1203000) can occur through the esterification of the starting alcohol with the benzoic acid product. researchgate.net

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Oxidizing System | Product | Typical Yield | Reference |

|---|---|---|---|

| DMSO, HBr | Benzaldehyde | Excellent | mdma.ch |

| H₂O₂, Benzyltriethylammonium chloride, Sodium molybdate | Benzaldehyde | - | lakeland.edu |

| Swern Oxidation (DMSO, Oxalyl chloride) | Benzaldehyde | 84.7% | tubitak.gov.tr |

| Air, DMSO (reflux) | Benzaldehyde | 80% | mdma.ch |

Note: This table presents general examples for the oxidation of benzyl alcohol and its derivatives. Specific yields for this compound may vary.

The benzylic alcohol functional group can be reduced to a methyl group, a process known as dehydroxylation, which would convert this compound into 2-(dimethylphenylsilyl)toluene. A direct method for this transformation involves the use of a reducing system such as iron(III) chloride (FeCl3) in combination with a hydrosilane like polymethylhydrosiloxane (B1170920) (PMHS). This system has been shown to be effective for the selective dehydroxylation of secondary benzylic alcohols under mild conditions.

Alternatively, a two-step sequence can be employed. This involves first oxidizing the alcohol to the corresponding aldehyde, 2-(dimethylphenylsilyl)benzaldehyde, as described in the previous section. Subsequently, the aldehyde can be reduced to the methyl group via methods like the Wolff-Kishner or Clemmensen reduction. Another indirect route is the hydrogenolysis of a benzyl ether. reddit.com This would involve converting the alcohol to a benzyl ether, which is then cleaved with hydrogen gas and a catalyst (e.g., Palladium on carbon) to yield the toluene (B28343) derivative. The disproportionation of benzyl alcohol into benzaldehyde and toluene has also been observed in the presence of certain catalysts. researchgate.net

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification involves the formation of an ether by reacting the alcohol with an alkyl halide (Williamson ether synthesis) or by the acid-catalyzed condensation with another alcohol. organic-chemistry.org For the synthesis of unsymmetrical ethers, methods using iron(II) or iron(III) catalysts have been developed for the cross-dehydrative etherification of benzylic alcohols with other alcohols. researchgate.net Another effective method for the chemoselective etherification of benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol, which selectively targets the benzylic hydroxyl group. organic-chemistry.orgresearchgate.net Alkoxyhydrosilanes have also been found to be effective mediators for the cross-etherification between secondary benzyl alcohols and aliphatic alcohols. nih.gov A convenient method for preparing benzyl ethers involves the use of 2-benzyloxypyridine, which, upon N-methylation, acts as a benzyl transfer agent under neutral conditions. beilstein-journals.orgd-nb.info

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or acid anhydride. The direct reaction with a carboxylic acid (Fischer esterification) is usually acid-catalyzed. researchgate.net Reactions with acid chlorides are often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemistrysteps.com A highly efficient esterification process has been reported using triphenylphosphine (B44618) oxide with oxalyl chloride, which can be applied to a variety of carboxylic acids and alcohols, including benzyl alcohol, to produce the corresponding esters in high yields. nih.gov

Table 2: Common Reagents for Etherification and Esterification of Benzylic Alcohols

| Reaction Type | Reagent System | Product Type | Reference |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether | organic-chemistry.org |

| Etherification | 2,4,6-Trichloro-1,3,5-triazine, DMSO, Alcohol | Ether | organic-chemistry.org |

| Etherification | 2-Benzyloxypyridine, Methyl triflate | Ether | beilstein-journals.orgd-nb.info |

| Esterification | Carboxylic acid, Acid catalyst | Ester | researchgate.net |

| Esterification | Acid chloride, Pyridine | Ester | chemistrysteps.com |

| Esterification | Triphenylphosphine oxide, Oxalyl chloride | Ester | nih.gov |

The hydroxyl group of this compound can be substituted by a halogen atom to form the corresponding benzyl halide. This transformation is crucial for subsequent nucleophilic substitution or organometallic reactions.

For the synthesis of the corresponding benzyl chloride, thionyl chloride (SOCl2) is a commonly used reagent. The reaction typically proceeds with inversion of stereochemistry if a chiral center is present and is often carried out in the presence of a base like pyridine. chemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.com Similarly, phosphorus tribromide (PBr3) is effective for converting primary and secondary alcohols into the corresponding alkyl bromides, also via an SN2 mechanism that results in inversion of configuration. chemistrysteps.commasterorganicchemistry.comchadsprep.com These reagents are generally preferred over hydrohalic acids (HCl, HBr) because they provide milder reaction conditions and minimize the risk of carbocation rearrangements. libretexts.org

Reactions Involving the Organosilyl Group

The ortho-disposed dimethylphenylsilyl group significantly influences the reactivity of the molecule, primarily through its ability to participate in intramolecular reactions.

The proximity of the benzylic hydroxyl group to the silicon atom in this compound allows for intramolecular reactions. Under basic conditions, the alkoxide generated from the hydroxyl group can nucleophilically attack the silicon atom. This can lead to cleavage reactions where either a benzyl or a silyl (B83357) group is transferred to an electrophile.

In a rhodium-catalyzed process, an enantioselective formal [4+1] cyclization of benzyl alcohols with a secondary silane (B1218182) reagent has been demonstrated. This reaction proceeds through a dehydrogenative O-H silylation of the alcohol to form an enantioenriched silyl ether intermediate. The same rhodium catalyst then facilitates an intramolecular cyclative C-H silylation, directed by the Si-H group, to afford chiral-at-silicon cyclic silyl ethers. researchgate.net Mechanistic studies suggest that the Si-O reductive elimination from a Rh(III) hydride intermediate is the key enantiodetermining step. researchgate.net

Furthermore, the silyl group can direct and participate in other types of cyclizations. For instance, silyl-Prins cyclizations of related vinylsilyl alcohols have been shown to produce polysubstituted tetrahydropyrans. nih.gov The presence of the silicon group is often necessary for these acid-catalyzed intramolecular hydroalkoxylation reactions to proceed efficiently and with high stereoselectivity. researchgate.netmdpi.com

Silyl Group Migration Phenomena, including 1,2-Phenyl Migration

The migration of silyl groups is a prominent feature in organosilicon chemistry, driven by the high affinity of silicon for oxygen. In molecules like this compound, this can manifest as a Brook rearrangement. Specifically, a nii.ac.jpnih.gov-Brook rearrangement is plausible for this substrate.

The process is typically initiated by a base, which deprotonates the benzylic alcohol to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent silicon atom. This forms a pentacoordinate silicon intermediate, which is a key feature of this type of rearrangement. The high thermodynamic stability of the resulting silicon-oxygen bond is the primary driving force for the reaction. Subsequent cleavage of the original silicon-carbon bond results in the formation of a carbanion, which is then protonated to yield the rearranged product, a silyl ether.

While direct 1,2-phenyl migration from silicon to an adjacent carbon is less common, related rearrangements can occur. In some cases, after an initial silyl migration, subsequent rearrangements involving aryl groups can take place, particularly in domino processes that form complex cyclic structures. For instance, a domino silyl-Prins cyclization has been observed to proceed with a tandem silicon-to-carbon aryl migration, creating both quaternary and tertiary stereogenic centers with a high degree of control. acs.orguva.es

Cross-Coupling and Cyclization Reactions

The dual functionality of this compound makes it a versatile substrate for a variety of cross-coupling and cyclization reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For a molecule like this compound, this reaction would proceed intramolecularly to form a silicon-bridged biaryl system, known as a silafluorene.

A plausible pathway for this transformation involves two key stages. First, the benzylic alcohol must be converted into a suitable electrophile. This is typically achieved by transforming the hydroxyl group into a better leaving group, such as a tosylate or a halide (e.g., bromide or iodide).

Once the electrophilic center is established, the intramolecular Hiyama coupling can proceed. The reaction is catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the benzylic C-X bond, forming a benzylpalladium(II) complex.

Activation: A fluoride (B91410) source or a base is required to activate the C-Si bond, typically forming a hypervalent, pentacoordinate silicon species that is more reactive. organic-chemistry.org

Transmetalation: The activated organosilyl group is transferred from silicon to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the silafluorene product and regenerating the palladium(0) catalyst. nih.gov

This intramolecular approach provides an efficient route to constructing polycyclic aromatic systems containing silicon within the core structure. rsc.org

The silyl-Prins cyclization is a powerful method for synthesizing oxygen-containing heterocycles. researchgate.net This reaction involves the acid-catalyzed condensation of an alcohol with an aldehyde or ketone to form an oxocarbenium ion, which is then trapped by a nucleophile. In the case of silyl-Prins cyclizations, an electron-rich alkene, such as a vinylsilane or allylsilane, serves as the intramolecular nucleophile. researchgate.netresearchgate.net

For this compound, the reaction with an aldehyde in the presence of a Lewis acid (e.g., TMSOTf) would generate an intermediate oxocarbenium ion. The aryl ring bearing the dimethylsilyl group can then act as the nucleophile, attacking the oxocarbenium ion. The silyl group plays a crucial role by stabilizing the resulting positive charge in the cyclized intermediate (a β-silyl effect). researchgate.net This stabilization facilitates the cyclization and directs the reaction pathway. Depending on the reaction conditions and the subsequent workup, this can lead to the formation of various polysubstituted tetrahydropyran (B127337) derivatives. uva.es

Recent studies have shown that the choice of Lewis acid can dramatically alter the reaction pathway. For example, using TMSOTf can promote a cyclization that is followed by an aryl group migration from silicon to carbon, whereas using BiCl₃ with the same starting materials can lead to the formation of a halogenated tetrahydropyran where the silyl group remains intact. uva.es

| Catalyst | Aldehyde Substrate | Product Type | Yield (%) | Ref |

| TMSOTf | Aryl, Vinyl, or Alkyl Aldehydes | Tetrahydropyran with Aryl Migration | High | acs.orguva.es |

| BiCl₃/TMSCl | Aromatic & Aliphatic Aldehydes | Halogenated Tetrahydropyran | 54-95% | uva.es |

Traditional cross-coupling reactions often require the conversion of alcohols into halides or triflates. However, modern palladium catalysis enables the direct use of benzyl alcohols as electrophiles through the activation of the benzylic C-O bond. This approach is more atom-economical and avoids a separate pre-functionalization step.

In this type of reaction, a palladium(0) catalyst, often in the presence of specific ligands, can directly engage with the benzyl alcohol. The reaction is believed to proceed via the formation of a π-benzylpalladium(II) intermediate. This reactive species can then participate in various cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids, to form diarylmethanes. The reaction is compatible with a range of functional groups.

For this compound, this methodology provides a direct route to couple the benzylic position with various aryl or vinyl partners, offering a straightforward method for synthesizing complex diarylmethane structures containing a pendant organosilyl group.

A powerful method for the cross-coupling of benzyl alcohols with aryl halides involves a nickel-catalyzed reaction assisted by a low-valent titanium reagent. nii.ac.jpnih.gov This protocol utilizes an inexpensive combination of reagents to achieve a cross-electrophile coupling.

The key steps of the mechanism are as follows:

Generation of Low-Valent Titanium: A low-valent titanium species is generated in situ from the reduction of TiCl₄ with manganese powder.

Homolytic C-O Cleavage: This potent reducing agent promotes the homolytic cleavage of the benzylic C-O bond of this compound, generating a benzyl radical intermediate. nii.ac.jpresearchgate.net

Nickel Catalytic Cycle: The benzyl radical is then intercepted into a nickel-catalyzed cycle. A Ni(0) species, generated by the reduction of a Ni(II) precatalyst, undergoes oxidative addition with an aryl halide (Ar-X). The resulting Ar-Ni(II)-X complex can then react with the benzyl radical to form the cross-coupled product and regenerate a Ni(I) or Ni(II) species that continues the catalytic cycle.

This method is notable for its broad substrate scope and tolerance of various functional groups, providing an effective way to form C(sp³)-C(sp²) bonds directly from alcohols. nii.ac.jpdicp.ac.cn

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield | Ref |

| Benzyl Alcohol | Aryl Halide (I, Br) | NiCl₂(Me₄Phen), TiCl₄(lutidine), Mn | Diaryl-methane | High | nii.ac.jpnih.gov |

| Benzyl Alcohol | Aryl Triflate | NiBr₂(dme), Ligand, Mn | Diaryl-methane | Good | dicp.ac.cnresearchgate.net |

Dehydrogenative cyclization offers a highly atom-economical route to cyclic structures by forming C-C or C-Si bonds with the concomitant loss of hydrogen gas. For precursors related to this compound, this strategy can be used to synthesize silicon-bridged biaryls like silafluorenes. rsc.orgnsf.gov

While the direct dehydrogenative cyclization of the alcohol might be challenging, a two-step approach is feasible. First, the benzyl alcohol can be reduced to the corresponding toluene derivative, (2-methylphenyl)dimethylsilane. This intermediate, possessing both benzylic C-H bonds and a Si-H bond (if a hydrosilane is used or generated), can then undergo intramolecular dehydrogenative C-H silylation.

This cyclization step is often catalyzed by transition metals such as rhodium or platinum. researchgate.net The mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by intramolecular C-H bond activation and reductive elimination of H₂ to furnish the cyclized product. This approach provides a powerful method for creating silicon-containing polycyclic aromatic compounds from readily accessible precursors. nsf.gov

Mechanistic Investigations of Reactions Involving 2 Dimethylphenylsilyl Benzyl Alcohol

Stereochemical Control and Diastereoselectivity in Transformations [19, previously in query 1]

Influence of Substituent Effects on Stereoselectivity

No research data or mechanistic studies were identified that specifically investigate the influence of the dimethylphenylsilyl substituent on the stereoselectivity of reactions at the benzylic alcohol center of 2-(dimethylphenylsilyl)benzyl alcohol. General principles of stereochemistry suggest that the bulky dimethylphenylsilyl group would likely exert significant steric hindrance, potentially influencing the facial selectivity of nucleophilic or electrophilic attacks on the adjacent carbinol center or on derivatives thereof. However, without experimental data, any discussion would be purely speculative.

Role as a Chiral Auxiliary in Stereoselective Synthesis

There is no available scientific literature to support or detail the use of this compound as a chiral auxiliary in stereoselective synthesis. The fundamental requirements for a chiral auxiliary include the presence of at least one stereocenter, the ability to be easily attached to and removed from a substrate, and the capacity to effectively control the stereochemical outcome of a reaction. While this compound possesses a prochiral center at the benzylic carbon, its direct application and efficacy as a chiral auxiliary have not been reported.

Applications of 2 Dimethylphenylsilyl Benzyl Alcohol in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Molecular Architectures

2-(Dimethylphenylsilyl)benzyl alcohol is a highly effective building block for synthesizing complex molecules due to the distinct reactivity of its alcohol and silyl (B83357) functional groups. illinois.edu This allows for stepwise and selective modifications, making it a valuable precursor for a wide range of more elaborate structures in medicinal chemistry and materials science. illinois.eduresearchgate.net

The primary alcohol group of this compound can be readily oxidized to the corresponding α-benzyl aldehyde. This transformation is a fundamental step in organic synthesis, as aldehydes are crucial intermediates for numerous subsequent reactions, including the formation of polymers, heterocycles, and other valuable organic compounds. nih.gov The oxidation can be achieved using various reagents, and the resulting aldehyde, 2-(dimethylphenylsilyl)benzaldehyde, retains the silicon moiety for further functionalization, such as cross-coupling reactions.

The selective oxidation of benzyl (B1604629) alcohols to aldehydes is a well-established process, often employing catalytic systems to ensure high yield and selectivity, avoiding over-oxidation to the carboxylic acid. researchgate.netnih.govmdpi.com For instance, copper(II) complexes have been shown to be effective catalysts for the selective oxidation of benzyl alcohol to benzaldehyde (B42025) in the presence of an oxidizing agent like hydrogen peroxide. researchgate.netnih.govmdpi.com Similarly, photocatalytic systems using materials like Ag/Pd/m-BiVO4 have demonstrated high conversion rates for this transformation under visible light. mdpi.com

Table 1: Representative Oxidation of this compound

| Reactant | Product | Reagent/Catalyst Example |

|---|

The structure of this compound is conducive to its use in synthesizing oxygen-containing heterocyclic compounds. The benzyl alcohol moiety can participate in acid-catalyzed oligomerization and cyclization reactions to form fused aromatic systems. nih.gov In a process demonstrated with a similar substituted benzyl alcohol, 3,5-dimethyl benzyl alcohol, a montmorillonite (B579905) clay catalyst induced a linear oligomerization followed by cyclization to yield tetramethylanthracene and its dihydro-anthracene precursor. nih.gov This type of transformation highlights the potential of this compound to serve as a monomer for constructing polycyclic aromatic compounds where the alcohol's oxygen atom can be eliminated as water to facilitate aromatization.

Furthermore, the alcohol group can act as an internal nucleophile or be transformed into an ether, which can then be part of a larger heterocyclic framework. nih.govnih.gov The synthesis of various heterocyclic derivatives, such as 1,4-dihydropyridines and 3,4-dihydropyrimidin-2-(1H)-ones, can be initiated from benzyl alcohols, which are first oxidized in situ to the corresponding aldehyde. nih.gov

Role in Catalysis and Reagent Design

The dual functionality of this compound makes it a candidate for applications in catalysis, both as a ligand scaffold and as a precursor to specialized reagents.

The hydroxyl group of this compound can coordinate to metal centers, making the molecule a potential ligand in homogeneous catalysis. The phenyl and silyl groups can be modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. mdpi.com

For heterogeneous catalysis, the molecule can be anchored to a solid support. For example, the silyl group could be functionalized for covalent attachment to silica (B1680970) or other oxide surfaces. Alternatively, the alcohol can be immobilized on supports like silica-coated magnetic nanoparticles. nih.govmdpi.com This creates a recoverable, solid-phase catalyst that combines the reactivity of the benzyl alcohol moiety with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture. researchgate.netnih.govmdpi.com Studies on copper complexes immobilized on silica have shown successful application in the catalytic oxidation of benzyl alcohol. mdpi.com

The dimethylphenylsilyl group is the key feature for the application of this compound in silicon-based cross-coupling reactions, such as the Hiyama coupling. rsc.org Organosilicon compounds are valued in cross-coupling because they are generally stable, less toxic, and utilize naturally abundant silicon. rsc.org In these reactions, the C-Si bond is activated, typically by a fluoride (B91410) source, to undergo transmetalation with a palladium catalyst. The activated silicon reagent then transfers its organic group to the palladium center, which subsequently couples with an organic halide or triflate.

This compound can be derivatized at the benzylic position (e.g., converted to a bromide or triflate) to serve as the electrophilic partner. More commonly, it serves as a precursor to a nucleophilic reagent where the 2-(hydroxymethyl)phenyl group is transferred. The development of effective organosilicon reagents is crucial for the success of these environmentally benign coupling protocols. rsc.org

Table 2: Potential Silicon-Based Cross-Coupling Reactions

| Silicon Reagent Precursor | Electrophile | Catalyst System | Product Type |

|---|---|---|---|

| This compound derivative | Aryl Halide | Pd Catalyst + Activator | Biaryl derivative |

| This compound derivative | Vinyl Halide | Pd Catalyst + Activator | Styrene derivative |

Enabling Reagent for Specific Organic Transformations

Beyond its role as a structural building block, this compound can act as an enabling reagent to facilitate specific and often challenging chemical reactions. One prominent example is in the synthesis of unsymmetrical ethers.

An alkoxyhydrosilane can mediate the cross-etherification reaction between a secondary benzyl alcohol and a different aliphatic alcohol. nih.govnih.govresearchgate.net In this process, the benzylic alcohol is selectively activated to form a carbocation intermediate, which is then trapped by the aliphatic alcohol. nih.govnih.gov This method allows for the synthesis of unsymmetrical dialkyl ethers in good to high yields under relatively mild conditions. nih.govrsc.org The reaction is highly chemoselective, targeting the benzylic alcohol over other types of alcohols present in the molecule. organic-chemistry.org The efficiency of this transformation can be influenced by the electronic nature of the substituents on the benzyl alcohol. researchgate.net This methodology has been successfully applied to lignin (B12514952) model compounds, demonstrating its utility in valorizing renewable biomass resources. nih.govnih.gov

Table 3: Cross-Etherification of Benzyl Alcohols

| Benzyl Alcohol Substrate | Aliphatic Alcohol | Mediator | Product |

|---|---|---|---|

| Secondary Benzyl Alcohol | Primary or Secondary Aliphatic Alcohol | (EtO)₂MeSiH | Unsymmetrical Dialkyl Ether |

| 1-(p-tolyl)ethanol | Ethanol | (EtO)₂MeSiH | 1-(1-ethoxyethyl)-4-methylbenzene nih.gov |

Facilitation of Carbon-Carbon Bond Formation

The strategic placement of the dimethylsilyl group adjacent to the benzylic alcohol functionality in this compound allows it to be a precursor for efficient carbon-carbon bond formation, particularly in the synthesis of biaryl compounds. bohrium.com Biaryls are fundamental structural motifs present in a wide array of pharmaceuticals, natural products, and functional materials. researchgate.netresearchgate.net The utility of this compound in this context is realized through its transformation into a reactive arylsilane species.

Research has demonstrated that aryl[2-(hydroxymethyl)phenyl]dimethylsilanes are effective reagents for palladium/copper-catalyzed cross-coupling reactions to produce biaryls. bohrium.com This methodology offers a significant advantage over traditional methods by providing high yields and excellent chemoselectivity. bohrium.com The reaction proceeds through the activation of the arylsilane, which then couples with an aryl halide.

A key feature of using 2-(hydroxymethyl)phenyl-substituted arylsilanes is the potential for the recovery and recycling of a cyclic silyl ether byproduct, enhancing the atom economy of the process. bohrium.com The general approach involves the coupling of the arylsilane with various aryl bromides and chlorides, showcasing a broad substrate scope. bohrium.com

Table 1: Representative Palladium/Copper-Catalyzed Cross-Coupling Reactions using Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes This table is illustrative of the types of transformations possible with this compound derivatives based on published research with analogous compounds.

| Arylsilane Substrate | Aryl Halide | Catalyst/Base System | Product | Yield (%) |

| Aryl[2-(hydroxymethyl)phenyl]dimethylsilane | 4-Bromoanisole | Pd(OAc)₂ / CuI / TBAF | 4-Methoxybiphenyl | High |

| Aryl[2-(hydroxymethyl)phenyl]dimethylsilane | 4-Chlorobenzonitrile | Pd(OAc)₂ / CuI / TBAF | 4-Cyanobiphenyl | Good |

| Aryl[2-(hydroxymethyl)phenyl]dimethylsilane | 1-Bromonaphthalene | Pd(OAc)₂ / CuI / TBAF | 1-Phenylnaphthalene | High |

Data compiled from analogous reactions in reference bohrium.com. TBAF = Tetrabutylammonium (B224687) fluoride.

The alkoxides derived from o-silyl benzyl alcohols can also undergo cleavage reactions, enabling the transfer of a benzyl group to an electrophile, thus acting as a benzyl anion equivalent in carbon-carbon bond formation. researchgate.net

Strategies for Selective Deoxygenation

The selective removal of a hydroxyl group, or deoxygenation, is a critical transformation in organic synthesis, allowing for the conversion of alcohols into less oxygenated compounds. chemrxiv.orgchemrxiv.org Benzylic alcohols, in particular, are common substrates for such reactions. chemrxiv.orgchemrxiv.orgorganic-chemistry.org The presence of the silyl group in this compound can influence its reactivity in deoxygenation strategies.

A common strategy for the deoxygenation of alcohols involves their conversion to a more reactive intermediate. In the context of silyl-substituted compounds, the hydroxyl group can react with a silane (B1218182) to form a silyl ether intermediate. chemrxiv.org This intermediate is then subjected to reductive cleavage.

Titanium-catalyzed deoxygenation of benzylic alcohols using silanes as hydrogen donors has been reported as an effective method. chemrxiv.org For instance, Cp₂TiCl₂ can be used as a precatalyst with a silane such as Me(EtO)₂SiH. chemrxiv.org Mechanistic studies suggest that the silane serves a dual role as both a hydrogen donor and a regenerating agent for the active titanium species. chemrxiv.org While not specifically detailing the use of this compound, this methodology is applicable to benzylic alcohols. The intramolecular silyl group could potentially influence the formation of the intermediate silyl ether and the subsequent deoxygenation pathway.

Another approach involves the electrochemical deoxygenative silylation of alcohols. chemrxiv.org In this method, a benzylic alcohol is proposed to form an intermediate silyl ether, which then undergoes cathodic reduction to generate a carbon-centered radical. This radical can then be further reduced to a carbanion that reacts with a silane electrophile. chemrxiv.org

Table 2: General Conditions for Benzylic Alcohol Deoxygenation This table summarizes general conditions for reactions that could potentially involve this compound or its derivatives.

| Deoxygenation Method | Catalyst/Reagent System | Key Intermediate | General Outcome |

| Titanium-Catalyzed Deoxygenation | Cp₂TiCl₂ / Me(EtO)₂SiH | Silyl ether | Reduction of C-OH to C-H |

| Electrochemical Deoxygenation | Glassy Carbon Electrodes / Diphenylsilane | Silyl ether radical anion | Deoxygenative silylation |

| Photocatalytic Deoxygenation | Hantzsch ester / Cs₂CO₃ / Photocatalyst | Acylated alcohol | Site-selective deoxygenation |

Data compiled from references chemrxiv.orgchemrxiv.orgchemrxiv.org.

Recent advancements in photoredox catalysis have also provided mild and efficient methods for the direct and site-selective deoxygenation of benzylic alcohol derivatives. chemrxiv.org These systems often employ a photocatalyst, a hydrogen atom donor like Hantzsch ester, and a base. chemrxiv.org The mechanism can involve an in situ reversible acylative activation of the hydroxyl group, leading to selective C-O bond cleavage. chemrxiv.org The electronic properties imparted by the dimethylphenylsilyl group in this compound could modulate the reactivity of the benzylic hydroxyl group in such photocatalytic systems.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(Dimethylphenylsilyl)benzyl alcohol, offering detailed information about the proton, carbon, and silicon frameworks of the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For a compound like this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on both the phenylsilyl and benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, the methyl protons on the silicon atom, and the hydroxyl proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Phenyl & Benzyl) | 7.20 - 7.80 | Multiplet |

| Benzylic (CH₂) | ~4.6 | Singlet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

| Silicon Methyl (Si-(CH₃)₂) | ~0.5 | Singlet |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom, including the aromatic carbons, the benzylic carbon, and the methyl carbons bonded to the silicon atom.

Drawing again from data for the isomeric (4-(dimethyl(phenyl)silyl)phenyl)methanol, the aromatic carbons are expected to resonate in the δ 125-145 ppm region. The benzylic carbon (C-OH) would likely appear around δ 60-70 ppm. The methyl carbons attached to the silicon atom are anticipated to have a chemical shift in the upfield region, typically around δ -2.5 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Si) | ~137 |

| Aromatic (C-H & C-C) | 125 - 145 |

| Benzylic (C-OH) | 60 - 70 |

| Silicon Methyl (Si-CH₃) | ~ -2.5 |

²⁹Si NMR for Silicon Atom Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to its substituents. For this compound, the ²⁹Si NMR spectrum would show a single resonance corresponding to the dimethylphenylsilyl group. Based on data for the similar compound (4-(dimethyl(phenyl)silyl)phenyl)methanol, the ²⁹Si chemical shift is expected to be in the range of δ -7 to -8 ppm. acs.org This upfield shift is characteristic of tetracoordinate silicon atoms in such organosilane environments.

| Silicon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Dimethylphenylsilyl | -7 to -8 |

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy, particularly ¹H NMR, is an invaluable tool for monitoring the progress of reactions involving this compound. For instance, in a reaction where the hydroxyl group is being modified, the disappearance of the alcohol's characteristic ¹H NMR signals and the appearance of new signals corresponding to the product can be tracked over time. This allows for the determination of reaction kinetics and optimization of reaction conditions. For example, monitoring the conversion of a corresponding benzaldehyde (B42025) to the benzyl alcohol would involve observing the decrease of the aldehyde proton signal (around 10 ppm) and the concurrent increase of the benzylic CH₂ and OH proton signals of the alcohol. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EIMS), high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern is expected to be influenced by the presence of both the benzyl alcohol and the dimethylphenylsilyl moieties. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom to form a stable benzylic cation, or the loss of a water molecule. libretexts.org

Organosilanes often exhibit characteristic fragmentation patterns. A prominent fragmentation pathway for phenyl-substituted silanes involves the cleavage of the Si-C bond, leading to the formation of a silyl (B83357) cation or a phenyl radical. For dimethylphenylsilyl compounds, the loss of a methyl group (CH₃) to form an [M-15]⁺ ion is a common fragmentation. The presence of the benzyl group could also lead to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment in the mass spectra of benzyl-containing compounds. arkat-usa.org

Expected Key Fragments in the EIMS of this compound:

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 242 |

| [M-CH₃]⁺ | Loss of a methyl group | 227 |

| [M-OH]⁺ | Loss of a hydroxyl group | 225 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [Si(CH₃)₂Ph]⁺ | Dimethylphenylsilyl cation | 135 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination and Adduct Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like "this compound" without causing significant fragmentation. nih.gov This method transfers ions from a solution into the gas phase, allowing for the sensitive detection and mass analysis of the intact molecule. nih.gov For organosilicon compounds and alcohols, ESI-MS analysis typically reveals the molecular ion through the formation of specific adducts.

In positive ion mode, the most common adducts are the protonated molecule, [M+H]⁺, and the sodiated adduct, [M+Na]⁺. nih.govacdlabs.com The presence of trace amounts of sodium salts in the solvent or on glassware often leads to the observation of the [M+Na]⁺ ion. acdlabs.comresearchgate.net The relative intensity of these adducts can be influenced by the sample preparation and the composition of the mobile phase. researchgate.net In some cases involving organosilyl compounds, the formation of an anomalous [M-H]⁺ cation has been observed, resulting from the facile elimination of H₂ from the initially formed [M+H]⁺ ion in the API source. nih.gov The high resolution of modern mass spectrometers allows for the precise determination of the mass-to-charge ratio (m/z), which, combined with the identification of the adduct type, confirms the molecular weight of the parent compound. acs.org

Table 1: Common ESI-MS Adducts Observed for Organic Alcohols and Organosilicon Compounds This table is generated based on common adducts reported for similar compounds.

| Adduct Ion | Formation Process | Ionization Mode | Typical Observation |

|---|---|---|---|

| [M+H]⁺ | Protonation | Positive | Commonly observed in acidic mobile phases. nih.gov |

| [M+Na]⁺ | Sodium Cationization | Positive | Frequently observed due to ubiquitous sodium traces. acdlabs.comresearchgate.net |

| [M+K]⁺ | Potassium Cationization | Positive | Observed when potassium salts are present. researchgate.net |

| [M-H]⁻ | Deprotonation | Negative | Observed for acidic protons, such as the hydroxyl group. nih.gov |

| [M-H]⁺ | H₂ elimination from [M+H]⁺ | Positive | Reported for specific organosilyl compounds. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

In the analysis of reactions involving silyl benzyl alcohols, a non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methylpolysiloxane column (e.g., DB-5 or HP-5), is typically effective. researchgate.net The analysis involves injecting the sample into a heated port, followed by a temperature-programmed oven ramp to ensure the separation of reactants, products, and byproducts. For instance, a typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute all components. researchgate.net

Table 2: Illustrative GC-MS Parameters for Analysis of Benzyl Alcohol Derivatives This table provides representative parameters based on methods for similar compounds.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | DB-5MS, HP-5, or similar (30 m x 0.25 mm x 0.25 µm) | ewai-group.comresearchgate.net |

| Injector Temperature | 230-260°C | ewai-group.comresearchgate.net |

| Oven Program | Initial: 60-70°C, Ramp: 15-35°C/min, Final: 250-270°C | ewai-group.comresearchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scholarsresearchlibrary.com |

| Key Mass Fragments (Benzyl Alcohol) | m/z 79 (Quantifier), 77, 91, 108 (Qualifiers) | ewai-group.comscholarsresearchlibrary.comresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and monitoring their transformation during a chemical reaction. rsc.org By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic pattern of absorption bands corresponding to specific bonds. For "this compound," IR spectroscopy is particularly useful for tracking changes to the hydroxyl (-OH) group.

The IR spectrum of the starting material would be characterized by several key absorptions. A prominent, broad band in the region of 3400-3650 cm⁻¹ signifies the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. askthenerd.comlibretexts.org Sharp peaks around 3010-3030 cm⁻¹ correspond to the sp² C-H stretching of the aromatic rings, while sp³ C-H stretching from the dimethylsilyl and methylene groups appears around 2850-2960 cm⁻¹. askthenerd.comlibretexts.org The spectrum would also show characteristic C=C stretching absorptions for the aromatic rings in the 1450-1600 cm⁻¹ region. reddit.com

This technique is invaluable for monitoring reactions such as the oxidation of the alcohol. The conversion of "this compound" to its corresponding aldehyde, for example, would be clearly indicated by the disappearance of the broad O-H stretching band and the concurrent appearance of a strong, sharp absorption band in the region of 1685-1725 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration. libretexts.orgnih.gov This allows for real-time or endpoint analysis of the reaction's progress. rsc.org

Table 3: Characteristic IR Absorption Frequencies for "this compound" This table outlines expected absorption bands based on the compound's functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3400 - 3650 | Strong, Broad askthenerd.comlibretexts.org |

| C-H (Aromatic, sp²) | Stretch | 3010 - 3100 | Sharp, Medium askthenerd.comlibretexts.org |

| C-H (Alkyl, sp³) | Stretch | 2850 - 2960 | Strong libretexts.org |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak, Sharp reddit.comlibretexts.org |

| C-O (Alcohol) | Stretch | 1000 - 1260 | Strong |

| Si-C (Phenyl/Methyl) | Stretch | ~1250 (for Si-CH₃), ~1100 (for Si-Ph) | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of "this compound" itself may be challenging, this technique is exceptionally powerful for elucidating the structures of its stable derivatives or metal complexes. bme.hu The analysis of a crystal structure provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding steric and electronic properties.

For organosilicon compounds, X-ray diffraction studies have revealed key structural features, such as Si-O and Si-C bond lengths, which typically fall within expected ranges (e.g., Si-O ~1.64-1.65 pm). researchgate.net The geometry around the silicon atom, which is nominally tetrahedral, can be distorted by bulky substituents. nih.gov In the context of a derivative of "this compound," a crystal structure would confirm the ortho substitution pattern on the benzyl ring and define the conformation of the dimethylphenylsilyl group relative to the rest of the molecule. If the compound is used as a ligand in a coordination complex, crystallography can determine the coordination geometry around the metal center and the nature of the bonding between the ligand and the metal. bcrec.id This information is invaluable for rationalizing the compound's reactivity and designing new catalysts or materials. bme.huvensel.org

Table 4: Representative Data Obtainable from X-ray Crystallography of an Organosilicon Derivative This table is a hypothetical representation of the type of structural parameters that would be determined.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Defines the basic symmetry of the unit cell. vensel.org |

| Space Group | e.g., P2₁/n | Describes the symmetry elements within the unit cell. vensel.org |

| Si-C (methyl) Bond Length | e.g., 1.85 Å | Provides information on the silicon-alkyl bond. |

| Si-C (phenyl) Bond Length | e.g., 1.87 Å | Provides information on the silicon-aryl bond. |

| C-Si-C Bond Angle | e.g., 109.5° ± 3° | Indicates the geometry around the silicon atom (tetrahedral, distorted, etc.). nih.gov |

| Dihedral Angle (Si-C-C-O) | e.g., 75° | Defines the molecular conformation and steric arrangement. |

Theoretical and Computational Studies on 2 Dimethylphenylsilyl Benzyl Alcohol

Modeling Reaction Pathways and Transition States

Further experimental and computational research is required to provide the data necessary to populate these fields of study for 2-(Dimethylphenylsilyl)benzyl alcohol.

Elucidation of Electronic Effects and Reactivity

The electronic character of the this compound molecule is significantly influenced by the presence of the dimethylphenylsilyl substituent on the benzene (B151609) ring. This substitution gives rise to distinct electronic effects that govern the molecule's reactivity, particularly the stability of cationic intermediates and the susceptibility of the aromatic ring to electrophilic attack. Theoretical and computational studies, while not extensively focused on this specific molecule, provide a strong basis for understanding these phenomena through the lens of well-established principles such as the beta-silicon effect and the general electronic influence of silyl (B83357) groups on aromatic systems.

Beta-Silicon Effect in Carbenium Ion Stabilization

The beta-silicon effect, or silicon hyperconjugation, is a critical concept in organosilicon chemistry that describes the stabilizing influence of a silicon atom located at the β-position relative to a developing positive charge, such as in a carbenium ion. chemeurope.comwikipedia.org In the context of this compound, the silicon atom is attached to the aromatic ring at a position ortho to the benzylic carbon. Upon formal ionization of the hydroxyl group, a benzylic carbenium ion is generated. The silicon atom is in a β-position to this cationic center (Si-C-C+).

The stabilizing interaction arises from the hyperconjugative overlap between the high-energy, filled sigma (σ) molecular orbital of the carbon-silicon (C-Si) bond and the vacant p-orbital of the adjacent carbenium ion. chemeurope.com This orbital overlap delocalizes the positive charge, effectively lowering the energy of the cationic intermediate and thus accelerating reactions that proceed through such species. The ideal geometry for this interaction is an antiperiplanar arrangement between the C-Si bond and the leaving group (or the p-orbital of the carbocation). wikipedia.org

Computational models have consistently demonstrated the energetic favorability of this effect. The strength of the beta-silicon effect is influenced by the polarizability of the C-Si bond and the electropositive nature of silicon, which makes the C-Si bonding electrons more available for donation compared to a C-H or C-C bond. scispace.com This enhanced stabilization of the transition state leading to the carbenium ion can significantly increase the rates of solvolysis and other reactions involving the departure of a leaving group from the benzylic position.

Recent computational and experimental work on related systems has further underscored the importance of the beta-silicon effect in directing reaction pathways. For instance, studies on the C-H amination of allyl silanes highlight the silyl group's role in stabilizing adjacent positive charges, which dictates site-selectivity. chemrxiv.org Similarly, theoretical calculations on various organosilicon compounds have confirmed that the σ-donor ability of the C-Si bond is responsible for observed selectivities in catalytic reactions. rsc.org

Influence of the Silyl Group on Aromatic Reactivity

The dimethylphenylsilyl substituent also modulates the reactivity of the aromatic ring itself towards electrophilic substitution. The influence of a substituent on an aromatic ring is a combination of inductive and resonance effects.

Silyl groups can act as "pi-donors" through hyperconjugation, where the electrons in the C-Si bond can overlap with the π-system of the aromatic ring. This effect increases the electron density in the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. This activating effect is a key feature of silyl-substituted aromatic compounds.

Conversely, in certain contexts, particularly with the development of negative charge adjacent to the silicon (an α-effect), the silicon atom can act as a π-acceptor by utilizing its vacant d-orbitals or σ* anti-bonding orbitals, which can stabilize an adjacent carbanion. wikipedia.org However, in the case of electrophilic aromatic substitution on this compound, the dominant electronic effect of the silyl group is expected to be electron-donating, thus activating the ring.

The directing influence of the silyl group in electrophilic aromatic substitution is primarily ortho and para. This is due to the stabilization of the cationic sigma complex (Wheland intermediate) formed during the reaction. When the electrophile attacks at the ortho or para position relative to the silyl group, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the silicon. This positive charge is then stabilized by the beta-silicon effect, in a manner analogous to the stabilization of a benzylic carbenium ion.

The table below summarizes the expected electronic effects of the dimethylphenylsilyl group in this compound based on established principles.

| Electronic Effect | Description | Impact on Reactivity |

| Beta-Silicon Effect | Hyperconjugative interaction between the C-Si σ-orbital and an adjacent empty p-orbital. | Stabilizes the benzylic carbenium ion, accelerating reactions involving its formation. |

| Inductive Effect | Silicon is less electronegative than carbon, leading to electron donation through the σ-bond. | Activates the aromatic ring towards electrophilic substitution. |

| Resonance (Hyperconjugation) | Overlap of the C-Si σ-bond with the aromatic π-system. | Activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. |

Future Research Avenues and Emerging Trends

Development of Novel Synthetic Transformations

Future research is poised to leverage the distinct reactivity of the hydroxyl and silyl (B83357) groups within 2-(Dimethylphenylsilyl)benzyl alcohol to forge new synthetic pathways. The presence of the ortho-silyl group can influence the reactivity of the benzylic alcohol, potentially leading to novel intramolecular reactions. For instance, studies on related o-silylbenzyl alcohols have shown migrations of the silyl group from oxygen to a carbon atom under specific conditions. researchgate.net This suggests that this compound could be a precursor for generating unique organosilicon structures through controlled rearrangement reactions.

Further exploration into the derivatization of the alcohol functionality is another promising area. The conversion of the alcohol to other functional groups, such as halides or acetates, has been demonstrated for related trimethylsilylbenzyl alcohols. researchgate.net Investigating these transformations for this compound could yield a variety of intermediates for organic synthesis. The development of stereodivergent synthesis methods, as demonstrated for other benzyl (B1604629) alcohol derivatives, could also be a significant area of research, enabling the creation of multiple stereoisomers from the same starting material. nih.gov

Exploration in Advanced Catalysis and Reagent Chemistry

The application of this compound and its derivatives in advanced catalysis presents a compelling avenue for future investigation. The compound itself, or chiral versions of it, could serve as a ligand for transition metal catalysts. The silicon atom and the aromatic ring can coordinate with metal centers, potentially influencing the stereoselectivity and efficiency of catalytic processes. Research into optically pure α-(trimethylsilyl)benzyl alcohol has shown its utility as a chiral auxiliary in reactions involving oxocarbenium ions, suggesting a similar potential for its dimethylphenylsilyl analog. acs.org

Furthermore, the compound can act as a precursor to highly reactive intermediates. For example, palladium-catalyzed reactions of benzylic alcohols are known to proceed through π-benzylpalladium(II) intermediates, which can then participate in multicomponent reactions. researchgate.net Investigating the behavior of this compound under such conditions could lead to the development of novel one-pot syntheses for complex molecules. The silyl group's electronic and steric properties could offer unique control over the reaction pathways.

Integration with Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry, which focus on creating chemical processes that are environmentally benign, are increasingly important in modern synthesis. wjpmr.comresearchgate.netpaperpublications.org Future research on this compound will likely prioritize the development of sustainable synthetic routes. This includes the use of safer solvents, the reduction of waste, and the design of energy-efficient reactions. ebin.pubmsu.edu

Key areas of focus could include:

Catalytic Oxidations: Developing methods for the oxidation of this compound to the corresponding aldehyde or carboxylic acid using green oxidants like hydrogen peroxide or even air, with non-toxic catalysts. sciencemadness.orgresearchgate.net

Solvent-Free Reactions: Exploring reactions that can be carried out without a solvent, which significantly reduces waste and potential environmental impact. researchgate.net

Atom Economy: Designing synthetic transformations that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. wjpmr.com

By focusing on these principles, the synthesis and application of this compound can be made more sustainable and economically viable.

Expanding the Scope of Silyl-Mediated Reaction Pathways

The silyl group in this compound is not merely a passive substituent; it can actively participate in and direct chemical reactions. A significant area for future research is the expansion of silyl-mediated reaction pathways. This could involve leveraging the "silyl-Prins" cyclization, a powerful method for constructing cyclic ethers. uva.esresearchgate.net In this type of reaction, the silyl group can stabilize a carbocation intermediate, influencing the stereochemical outcome of the cyclization. uva.es

Computational and experimental studies on related systems have provided insight into the factors that control these reaction pathways, such as the nature of the Lewis acid used to initiate the reaction. uva.esresearchgate.net Applying this knowledge to this compound could enable the chemo- and stereocontrolled synthesis of a wide array of complex molecular architectures. researchgate.net The phenyl group on the silicon atom may also offer unique opportunities for tandem reactions, such as aryl migrations. uva.es

Opportunities in Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. researchgate.netbohrium.comnih.gov The application of flow chemistry to the synthesis and transformation of this compound represents a significant emerging trend. Automated flow synthesis platforms can accelerate the optimization of reaction conditions and enable the rapid production of derivatives for further study. researchgate.netbohrium.com

The benefits of flow chemistry are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. thieme.deacs.org By precisely controlling temperature and mixing in a microreactor, reactions involving this compound can be performed more safely and efficiently. thieme.de The integration of in-line analytical techniques can provide real-time data, allowing for rapid process optimization and quality control. bohrium.com This technology could be instrumental in developing robust and scalable processes for the industrial application of this versatile compound.

Q & A

Q. What are the recommended methods for synthesizing 2-(Dimethylphenylsilyl)benzyl alcohol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves silylation of benzyl alcohol derivatives. For example, reacting benzyl alcohol with dimethylphenylchlorosilane under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts . Key variables affecting yield include:

- Catalyst selection : Use of transition-metal catalysts (e.g., Pd) may enhance silylation efficiency but requires rigorous moisture control .

- Temperature : Reactions at 60–80°C often optimize silyl group incorporation while minimizing side reactions like oxidation .

- Solvent polarity : Non-polar solvents (e.g., toluene) favor silylation over nucleophilic substitution .

Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile silane intermediates .

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact, as silyl compounds may hydrolyze to form irritants like HCl .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic efficiencies for silyl-protected benzyl alcohol derivatives?

Methodological Answer: Contradictions often arise from unaccounted variables: